molecular formula C12H23N3S B13577773 n-((4-((Isopropyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine

n-((4-((Isopropyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine

Cat. No.: B13577773
M. Wt: 241.40 g/mol
InChI Key: AWIBIPXNEAAZAA-UHFFFAOYSA-N
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Description

Methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is a complex organic compound that belongs to the class of amines. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring and the amine groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amine groups via nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

Methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamine: A simpler amine with similar structural features.

    N-methyl-1-propanamine: Another amine with a comparable structure but different functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical properties with methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine.

Uniqueness

Methyl(propan-2-yl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is unique due to its specific combination of functional groups and the presence of both the thiazole ring and multiple amine groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H23N3S

Molecular Weight

241.40 g/mol

IUPAC Name

N-[[4-[[methyl(propan-2-yl)amino]methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine

InChI

InChI=1S/C12H23N3S/c1-5-6-13-7-12-14-11(9-16-12)8-15(4)10(2)3/h9-10,13H,5-8H2,1-4H3

InChI Key

AWIBIPXNEAAZAA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC(=CS1)CN(C)C(C)C

Origin of Product

United States

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